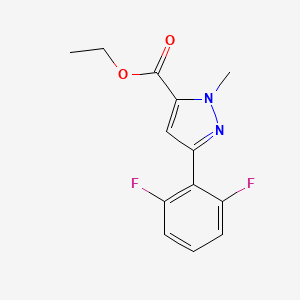

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid ethyl ester

Description

This compound features a pyrazole core substituted at the 3-position with a 2,6-difluorophenyl group, a methyl group at the 1-position, and an ethyl ester at the 5-carboxylic acid position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets. The 2,6-difluorophenyl substituent introduces electron-withdrawing effects and steric bulk, which can influence binding affinity and metabolic stability.

Properties

IUPAC Name |

ethyl 5-(2,6-difluorophenyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7-10(16-17(11)2)12-8(14)5-4-6-9(12)15/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZTOGSWMMGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Phenyl derivatives.

Substitution: Carboxylic acids or other substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its mechanism of action involves interactions with specific molecular targets, which may lead to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, research has demonstrated that certain pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . The structural features of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester may contribute to its efficacy against specific cancer types.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways . This property makes it a candidate for developing anti-inflammatory drugs.

Agricultural Applications

In agriculture, this compound has been explored for its fungicidal properties.

Fungicidal Activity

Studies have shown that similar pyrazole compounds exhibit significant antifungal activity against various phytopathogenic fungi. For example, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit mycelial growth of several fungi, demonstrating moderate to excellent activity . The compound's structure may enhance its effectiveness as a fungicide in crop protection.

Material Sciences

The unique chemical structure of this compound also opens avenues for applications in material sciences.

Polymer Chemistry

Research into the incorporation of pyrazole derivatives into polymer matrices suggests potential improvements in thermal stability and mechanical properties . The ability to modify polymer characteristics through such compounds can lead to the development of advanced materials suitable for various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- Target Compound: The 2,6-difluorophenyl group places fluorine atoms in para positions relative to the pyrazole linkage.

- Comparison with 2,3-Difluorophenyl Analogs :

describes a pyrrolo-pyridazine derivative synthesized using 2,3-difluorobenzaldehyde. The ortho/meta fluorine substitution in this analog (vs. para in the target) reduces symmetry and may alter steric interactions with target proteins. For example, ortho-substituted fluorines can hinder rotation around the phenyl-pyrazole bond, impacting conformational flexibility .

Core Structure Differences

- Pyrazole vs. Pyrrolo-Pyridazine (): The pyrrolo-pyridazine core in incorporates a fused bicyclic system, increasing rigidity compared to the monocyclic pyrazole. This rigidity may enhance selectivity for specific enzyme pockets but reduce synthetic accessibility.

- Pyrazole vs. Quinazolinone (): Compound 21 in features a quinazolinone core, which is larger and more planar than pyrazole. Quinazolinones are often associated with kinase inhibition, whereas pyrazoles are frequently employed in COX-2 or GABA receptor modulation.

Functional Group Variations

- Ethyl Ester vs. Amide/Other Groups :

The ethyl ester in the target compound offers hydrolytic stability compared to more labile groups like tert-butoxycarbonyl (Boc) in . However, esters generally exhibit lower metabolic stability than amides, which could influence half-life in vivo .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Position Matters : The 2,6-difluorophenyl group in the target compound likely confers distinct electronic and steric properties compared to 2,3-difluoro analogs, impacting target engagement and solubility .

- Core Flexibility vs. Rigidity: Pyrazole’s monocyclic structure offers synthetic versatility, whereas fused cores (e.g., pyrrolo-pyridazine) may require more complex synthetic routes but provide enhanced target specificity.

- Metabolic Considerations : The ethyl ester in the target compound may necessitate prodrug strategies to improve bioavailability, whereas amide-containing analogs (e.g., ) might exhibit better metabolic stability.

Biological Activity

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12F2N2O2

- Molecular Weight : 258.24 g/mol

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. A study demonstrated that compounds with a pyrazole scaffold could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest via modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro tests show that this compound exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer and antimicrobial effects.

- Receptor Modulation : Binding to various receptors can alter cellular signaling pathways, leading to therapeutic effects.

- DNA Interaction : It may also interact with DNA, affecting gene expression and cellular proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 15 | Apoptosis induction |

| HepG2 (Liver Cancer) | 20 | Cell cycle arrest | |

| Antimicrobial | E. coli | 30 | Cell wall synthesis disruption |

| S. aureus | 25 | Protein synthesis inhibition |

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives revealed that this compound exhibited notable cytotoxicity against lung cancer cells. The results indicated a dose-dependent response with an IC50 value of approximately 18 µM. Further molecular docking studies suggested strong binding affinity to the active site of the target protein involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various pyrazole compounds, this compound demonstrated superior efficacy against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What synthetic routes are recommended for preparing 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. Key steps include:

- Reaction Conditions : Ethyl acetoacetate reacts with 2,6-difluorophenyl hydrazine in acidic media (e.g., acetic acid) to form the pyrazole core. Subsequent methylation at the N1 position is achieved using methyl iodide in the presence of a base like K₂CO₃ .

- Characterization : Intermediates are validated using IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., methyl singlet at δ 3.8 ppm, ester carbonyl at δ 165 ppm), and mass spectrometry (m/z 268.67 for molecular ion) .

Advanced: How do substituents on the phenyl ring influence biological activity, and which structural analogs show pharmacological promise?

Methodological Answer:

-

Substituent Effects : Fluorine atoms at the 2,6-positions enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. Electron-withdrawing groups (e.g., -CF₃) at the para position increase antimicrobial potency by disrupting bacterial membrane proteins .

-

Notable Analogs :

Analog Structure Biological Activity Key Findings 5-Chloro-4-fluorophenyl variant Anticancer (IC₅₀ = 8.2 µM, HeLa) Induces apoptosis via caspase-3 activation 3,4-Dimethylphenyl derivative Anti-inflammatory (COX-2 inhibition, 75% at 10 µM) Reduces TNF-α in murine models

Basic: What safety protocols are advised for handling this compound given its GHS classification?

Methodological Answer:

- Non-Hazardous Classification : While classified as non-hazardous, standard precautions include:

Advanced: How can researchers address contradictions between non-hazardous classification and incomplete toxicological data?

Methodological Answer:

- Risk Mitigation Strategies :

- Tiered Testing : Conduct acute toxicity assays (e.g., OECD 423) to establish LD₅₀ and NOAEL values.

- Ecotoxicity Studies : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to assess aquatic toxicity .

- Data Extrapolation : Compare with structurally similar compounds (e.g., ethyl 5-fluorophenyl pyrazoles) to predict persistence and bioaccumulation .

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns, achieving ≥98% purity .

- Structural Confirmation :

Advanced: How can computational modeling predict environmental fate in the absence of empirical data?

Methodological Answer:

- QSAR Models : Use EPI Suite to estimate log Kow (predicted 2.8) and biodegradability (BIOWIN3 = 0.17, indicating low persistence) .

- Molecular Dynamics : Simulate soil mobility using COSMOtherm, revealing high adsorption (Koc = 320 mL/g) due to fluorine hydrophobicity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Discovery : Serves as a kinase inhibitor scaffold (e.g., JAK2/STAT3 pathway) .

- Antimicrobial Development : Modifies efflux pump activity in Staphylococcus aureus (MIC = 16 µg/mL) .

Advanced: How do reaction parameters affect yield in esterification or coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.